(2E)-3-{[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]amino}-1-(4-fluorophenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-{[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]amino}-1-(4-fluorophenyl)prop-2-en-1-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a fluorophenyl group, and a propenone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]amino}-1-(4-fluorophenyl)prop-2-en-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Propenone Moiety: The propenone moiety is formed through an aldol condensation reaction between an aldehyde and a ketone.
Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]amino}-1-(4-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-3-{[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]amino}-1-(4-fluorophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-{[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]amino}-1-(4-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **(2E)-3-{[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]amino}-1-(4-chlorophenyl)prop-2-en-1-one
- **(2E)-3-{[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]amino}-1-(4-bromophenyl)prop-2-en-1-one
Uniqueness
The uniqueness of (2E)-3-{[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]amino}-1-(4-fluorophenyl)prop-2-en-1-one lies in its specific structural features, such as the presence of a fluorophenyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H22FN3O |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(E)-3-[[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]amino]-1-(4-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H22FN3O/c1-15-4-6-18(7-5-15)14-26-17(3)22(16(2)25-26)24-13-12-21(27)19-8-10-20(23)11-9-19/h4-13,24H,14H2,1-3H3/b13-12+ |
InChI Key |
FEJDVLHUGCVVKP-OUKQBFOZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)N/C=C/C(=O)C3=CC=C(C=C3)F)C |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC=CC(=O)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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